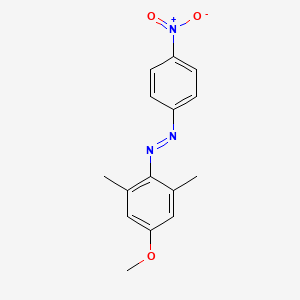
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a methoxy group and two methyl groups on one phenyl ring, and a nitro group on the other phenyl ring, giving it unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine, such as 4-methoxy-2,6-dimethylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 4-nitroaniline under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Reduction: (E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-aminophenyl)diazene.
Oxidation: (E)-1-(4-Carboxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of (E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
相似化合物的比较
Similar Compounds
(E)-1-(4-Methoxyphenyl)-2-(4-nitrophenyl)diazene: Lacks the additional methyl groups, which can affect its chemical reactivity and biological activity.
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-aminophenyl)diazene: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-chlorophenyl)diazene: Contains a chlorine atom instead of a nitro group, which can influence its reactivity and applications.
Uniqueness
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties
属性
CAS 编号 |
85785-30-4 |
|---|---|
分子式 |
C15H15N3O3 |
分子量 |
285.30 g/mol |
IUPAC 名称 |
(4-methoxy-2,6-dimethylphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C15H15N3O3/c1-10-8-14(21-3)9-11(2)15(10)17-16-12-4-6-13(7-5-12)18(19)20/h4-9H,1-3H3 |
InChI 键 |
LLSGXEXSRGGFPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


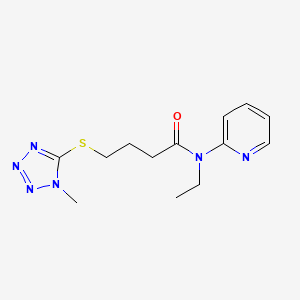

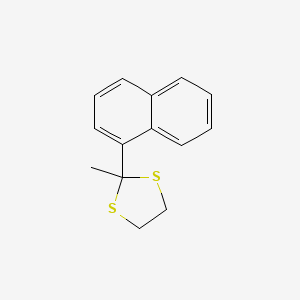
![5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole](/img/structure/B14409585.png)
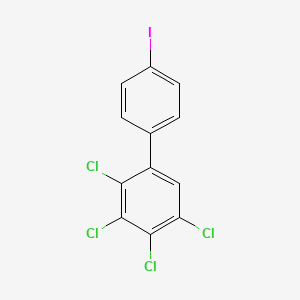


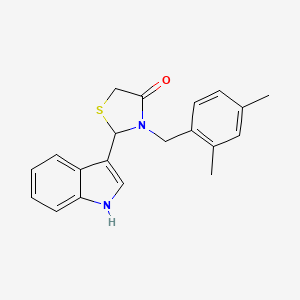
![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)


![4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide](/img/structure/B14409648.png)


